molecular formula C20H19F3N2O2S B2646743 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851806-33-2

2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

Cat. No. B2646743
CAS RN: 851806-33-2
M. Wt: 408.44
InChI Key: GBBRAIKXMMJSOE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a phenoxy group, a trifluoromethyl group, a sulfanyl group, and an imidazole ring . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which could influence its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions involving carbon-fluorine bond activation . The imidazole ring might participate in nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Environmental Exposure and Health Implications

Phenolic endocrine disrupting chemicals (EDCs), including compounds structurally similar to 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one, have been found in various biological samples such as maternal blood plasma and amniotic fluid. This presence indicates that maternal exposure to EDCs may lead to in utero exposure, potentially affecting fetal development. Such chemicals have been identified using Gas Chromatography-Mass Spectrometry (GC-MS), showing the widespread exposure and possible prenatal transfer from maternal to fetal units (Shekhar et al., 2017).

Oxidative Stress and Inflammation

Research has investigated the relationship between exposure to phenolic compounds (structurally related to 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one) and markers of oxidative stress and inflammation in pregnant women. Increased oxidative stress and inflammation may be linked to adverse birth outcomes and other health effects. The studies have used linear mixed models to assess these relationships, indicating the potential health implications of exposure to such compounds during pregnancy (Watkins et al., 2015).

Bioavailability and Metabolism

The bioavailability and metabolism of compounds similar to 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one have been studied in the context of dietary sources like cranberries. Such studies are crucial for understanding how these compounds are absorbed, metabolized, and excreted in humans, laying the groundwork for future research on their effects on human health (Feliciano et al., 2016).

Exposure Assessment and Trends

Human biomonitoring studies have been conducted to assess exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), which shares structural similarities with 2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one. Such studies provide insights into the prevalence of exposure and potential health risks associated with these compounds over time (Wang & Kannan, 2019).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action. If it’s a pharmaceutical, its mechanism would depend on how it interacts with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and applications. For instance, if it exhibits biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

2-phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-14(27-17-5-3-2-4-6-17)18(26)25-12-11-24-19(25)28-13-15-7-9-16(10-8-15)20(21,22)23/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBRAIKXMMJSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

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